molecular formula C11H18FNO4 B14791161 1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid

1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid

Cat. No.: B14791161
M. Wt: 247.26 g/mol
InChI Key: BOGSYGZXMUPGEP-UHFFFAOYSA-N
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Description

1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a cyclobutane ring substituted with a fluorine atom and a carboxylic acid group, along with a Boc-protected aminomethyl group. This combination of functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid typically involves multiple steps. One common approach is to start with a cyclobutane derivative, which undergoes fluorination to introduce the fluorine atom. The aminomethyl group is then introduced, followed by Boc protection to yield the final compound. Reaction conditions often include the use of bases, solvents like dichloromethane, and protecting group reagents such as di-tert-butyl dicarbonate (Boc2O).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid, to yield the free amine.

    Amidation Reactions: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions:

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dichloromethane, tetrahydrofuran.

    Deprotection Agents: Trifluoroacetic acid.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted cyclobutane derivatives can be obtained.

    Amides: Formed from reactions with amines.

Scientific Research Applications

1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid depends on its specific application. In chemical reactions, the Boc group serves as a protecting group, preventing unwanted reactions at the amine site. The fluorine atom can influence the compound’s reactivity and stability. In biological systems, the compound’s interactions with molecular targets and pathways would depend on its specific structure and functional groups.

Comparison with Similar Compounds

    1-(Boc-aminomethyl)-cyclobutane-carboxylic acid: Lacks the fluorine atom, which can affect its reactivity and applications.

    3-Fluorocyclobutane-carboxylic acid: Lacks the aminomethyl and Boc groups, limiting its versatility in synthesis.

Uniqueness: 1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the fluorine atom can enhance the compound’s properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H18FNO4

Molecular Weight

247.26 g/mol

IUPAC Name

1-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-8(14)7(13)11(9(15)16)4-6(12)5-11/h6-7H,4-5,13H2,1-3H3,(H,15,16)

InChI Key

BOGSYGZXMUPGEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1(CC(C1)F)C(=O)O)N

Origin of Product

United States

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